

Commercial Suppliers and Technical Guide for (Z)-Ligustilide-d7 in Research

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and professionals in drug development seeking to procure (Z)-Ligustilide-d7 for their studies, several commercial suppliers offer this deuterated compound. This technical guide provides an in-depth overview of the available suppliers, key technical data, and relevant biological context to support its application in research. (Z)-Ligustilide-d7 serves as a valuable internal standard for mass spectrometry-based quantification of (Z)-Ligustilide, a bioactive phthalide found in medicinal plants like Angelica sinensis.

Commercial Availability

(Z)-Ligustilide-d7 is available from specialized chemical suppliers catering to the research community. The primary suppliers identified are MedChemExpress and Invivochem, both of which list the deuterated form of (Z)-Ligustilide.[1][2] Other suppliers such as Cayman Chemical, RayBiotech, BioCrick, Biosynth, and Simson Pharma provide the non-deuterated (Z)-Ligustilide, which is often studied for its diverse biological activities.[3][4][5][6][7]

Technical Data Summary

The following table summarizes the key quantitative and technical information for (Z)-Ligustilide and its deuterated analog, compiled from various suppliers.



Property	(Z)-Ligustilide	(Z)-Ligustilide-d7	Data Source(s)
Molecular Formula	C12H14O2	C12H7D7O2	[2]
Molecular Weight	190.23 g/mol	197.28 g/mol	[2][4]
CAS Number	81944-09-4	Not explicitly listed	[3]
Purity	98.87%	Not specified	[4]
Appearance	A neat oil	Solid at room temperature	[2][3]
Storage Conditions	-20°C for ≥ 2 years	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2][3]
Solubility	DMF: 1 mg/ml, DMSO: 1 mg/ml, Ethanol: Miscible	DMSO, Ethanol, H₂O	[2][3]

Biological Activity and Research Applications of (Z)-Ligustilide

(Z)-Ligustilide, the non-deuterated parent compound, exhibits a wide range of pharmacological properties, making its quantification in biological matrices a key aspect of many research projects. Its activities include neuroprotective, anti-inflammatory, anti-cancer, and antioxidant effects.[8]

Neuroprotection and Ischemia

In models of cerebral ischemia-reperfusion injury, (Z)-Ligustilide has been shown to reduce infarct volume and neuronal loss.[3] This neuroprotective effect is associated with the activation of the Nrf2/HO-1 pathway.[3]

Anti-inflammatory Effects



The compound decreases mechanical and thermal hyperalgesia in inflammatory pain models. [3] It also inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2), TNF- α , and IL-1 β in spinal cord injury models.[3]

Cancer Research

(Z)-Ligustilide has demonstrated anti-cancer effects in various cancer cell lines. It can inhibit autophagy and restore sensitivity to tamoxifen in resistant breast cancer cells.[3] In hypoxic oral cancer cells, it induces c-Myc-dependent apoptosis through the activation of ER-stress signaling.[9]

Cardiovascular Research

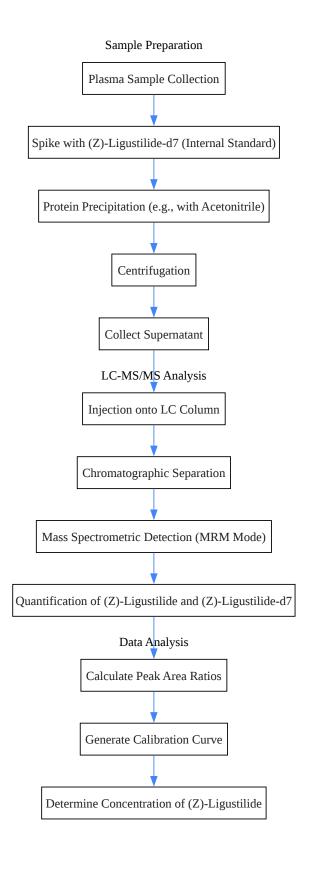
(Z)-Ligustilide protects vascular endothelial cells from oxidative stress and can mitigate high-fat diet-induced atherosclerosis by activating NRF2 and its downstream genes.[10]

Experimental Methodologies

While specific protocols for the use of **(Z)-Ligustilide-d7** are often developed in-house by research laboratories, a general workflow for its use as an internal standard in a pharmacokinetic study is outlined below.

General Workflow for Quantification of (Z)-Ligustilide in Plasma





Click to download full resolution via product page



Caption: Workflow for the quantification of (Z)-Ligustilide using **(Z)-Ligustilide-d7** as an internal standard.

Key Signaling Pathways Modulated by (Z)-Ligustilide

The biological effects of (Z)-Ligustilide are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Nrf2/HO-1 Antioxidant Pathway

(Z)-Ligustilide is an activator of the Nrf2 transcription factor, which plays a critical role in the cellular antioxidant response.



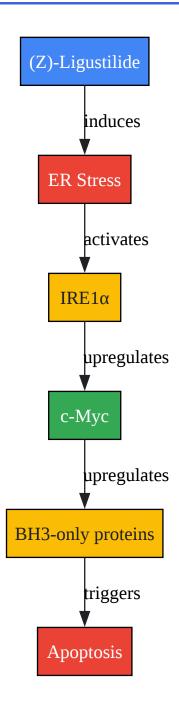
Click to download full resolution via product page

Caption: Activation of the Nrf2/HO-1 pathway by (Z)-Ligustilide.

ER Stress-Induced Apoptosis in Cancer Cells

In the context of cancer, (Z)-Ligustilide can induce apoptosis by activating the endoplasmic reticulum (ER) stress pathway.





Click to download full resolution via product page

Caption: (Z)-Ligustilide-induced apoptosis via ER stress signaling in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (Z)-Ligustilide-d7 (ligustilide-d7) | Bacterial | | Invivochem [invivochem.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Z-Ligustilide | CAS:81944-09-4 | Organic acids & Esters | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Z-Ligustilide | 4431-01-0 | FL40394 | Biosynth [biosynth.com]
- 7. (Z)-Ligustilide | CAS No- 81944-09-4 | Simson Pharma Limited [simsonpharma.com]
- 8. Z-ligustilide: A review of its pharmacokinetics and pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (Z)-Ligustilide-d7 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564731#commercial-suppliers-of-z-ligustilide-d7for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com